molecular formula C34H32N4O9 B1678752 Nicomol CAS No. 27959-26-8

Nicomol

Cat. No. B1678752
CAS RN: 27959-26-8
M. Wt: 640.6 g/mol
InChI Key: VRAHPESAMYMDQI-UHFFFAOYSA-N
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Description

Nicomol is a drug that is used in the treatment of high lipid blood levels and peripheral vascular circulation disorders . It is also an oral anticoagulant that helps prevent harmful blood clots in the legs, lungs, brain, and heart . It is used for deep vein thrombosis, pulmonary embolism, and stroke prevention .


Molecular Structure Analysis

The molecular formula of Nicomol is C34H32N4O9 . Its molecular weight is 640.217 g/mol .

Scientific Research Applications

Synergistic Benefits in Rheumatoid Arthritis Treatment

Research on the co-administration of Nicotine (a component related to Nicomol) and Thymol has demonstrated a significant reduction in the severity of rheumatoid arthritis (RA) symptoms and an improvement in weight gain in an experimental model. The study highlighted the combination's efficacy in lowering key RA parameters like Rheumatoid factor and C-Reactive Protein, among others, without any synergistic advantage in anti-proliferation effect, suggesting its potential as a beneficial strategy for RA management (Golbahari & Abtahi Froushani, 2019).

Advancements in Supercapacitor Technology

A significant application of Nicomol in the field of energy storage is observed through the development of hierarchical core-shell NiCo2O4@NiMoO4 nanowires grown on carbon cloth, offering high-performance supercapacitors. This technology showcases an excellent cycling stability and a high areal capacitance, attributed to the synergistic effect and stability of the hierarchical core-shell structure, indicating its potential for enhancing energy storage systems (Huang et al., 2016).

Neuro-inspired Robotic Interaction

In the realm of robotics and artificial intelligence, the Neuro-Inspired COmpanion (NICO) represents a developmental humanoid robot platform that facilitates multimodal interaction. Leveraging insights from neuroscience, psychology, and cognitive science, NICO underscores the application of Nicomol in developing embodied sensorimotor computational models for advancing human-robot interaction (Kerzel et al., 2017).

Electrochemical Capacitors and Lithium Ion Batteries

Nicomol's application extends to the synthesis of transition metal oxide nano-composites on carbon nanotubes, significantly enhancing the performance of lithium-ion batteries and electrochemical capacitors. This innovative approach, involving coaxial growth of metal oxide nanostructures, demonstrates the material's robustness and large active surface, crucial for energy conversion and storage devices (Zhou et al., 2016).

Water Splitting and Energy Storage

Another groundbreaking application is the development of a hybrid NiCo2O4@NiMoO4 structure for overall water splitting and hybrid energy storage. This composite exhibits outstanding electrochemical performance as a supercapacitor electrode and catalyst for water splitting, showcasing Nicomol's versatility in addressing challenges related to renewable energy and environmental sustainability (Cui et al., 2020).

Safety And Hazards

Nicomol is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Use of this medicine may increase your risk of bleeding .

properties

IUPAC Name

[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAHPESAMYMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048722
Record name Nicomolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicomol

CAS RN

27959-26-8
Record name Nicomol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27959-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicomol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicomolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicomol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
M Watanabe, K Taketa, H Nagashima… - Acta Medica …, 1979 - europepmc.org
In cardiovascular diseases with potential atherosclerosis, the serum concentration of HDL cholesterol as determined by a precipitation method with dextran sulfate and Mg++ was lower …
Number of citations: 6 europepmc.org
S Ikeda, H Nagashima, K Taketa… - Acta medica …, 1981 - europepmc.org
High density lipoprotein (HDL) fractions were separated by dextran sulfate-Mg++ from sera of 5 healthy males before and after oral administration of a daily 1200 mg dose of Nicomol (2, …
Number of citations: 1 europepmc.org
M Yasui, K Ota, A Oshima - Journal of international medical …, 1990 - journals.sagepub.com
… agglutination," and the additive effects of nicomol-induced hypolipidaemia with ibudilast were therefore investigated in the present study to ascertain whether or not it might act as a …
Number of citations: 2 journals.sagepub.com
T WATANABE, H MANNA, T SUGA - Journal of pharmacobio …, 1981 - jstage.jst.go.jp
… Exp 1: Effects of Vit B2-butyrate and nicomol. Twelve animals were divided into three groups. A nicomol-treated group was orally administered with nicomol suspension (0.5 g/ml O.5% …
Number of citations: 14 www.jstage.jst.go.jp
S Shinozawa, Y Gomita, Y Araki - Acta Medica Okayama, 1987 - europepmc.org
… Anti-hyperlipemic agents such as MDS, nicomol, Ino-N and Co Q10 strongly protected against the ADM-induced toxicity, and the mice administered these drugs lived significantly longer …
Number of citations: 5 europepmc.org
K Shimoda, T Akiba, T Matsushima, T Rai… - Nihon Jinzo Gakkai …, 1998 - europepmc.org
… The aim of the present study was to assess the mechanism of the P-lowering effect of NT in comparison with nicomol (NC), another prodrug of nicotinic acid. NT (750 mg/day) or NC (…
Number of citations: 42 europepmc.org
Y Yoshikuni, S Chokai, T Ozaki, H Yoshida, M Nakane… - Atherosclerosis, 1988 - Elsevier
… nicomol and others also have a lipid-lowering effect similar to that of plain nicotinic acid, at least in moderate hyperlipidemia [lo]. Nicomol … of serum cholesterol levels with nicomol in our …
Number of citations: 4 www.sciencedirect.com
K Akamatsu, J Shimamura, A Takesue, K Taketa - Acta hepatol. jap, 1974
Number of citations: 2
T Lu, XZ Shi, JJ Chen - CHINESE …, 1997 - SHANGHI YIYAR GONGYE …
Number of citations: 0
X Jia, J Chen, S Rong - CHINESE JOURNAL OF MEDICINAL CHEMISTRY, 2001
Number of citations: 0

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